![molecular formula C18H14ClFN2O3S B2992158 1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-84-1](/img/structure/B2992158.png)
1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
The compound appears to contain a 1,3-benzodioxole moiety , an imidazole ring, and a sulfanyl group attached to a 2-chloro-6-fluorophenyl moiety. The 1,3-benzodioxole moiety is a common feature in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,3-benzodioxole moiety is a heterocyclic compound containing a methylenedioxy functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the 1,3-benzodioxole moiety has a molecular weight of 138.1207 .Scientific Research Applications
Catalysis and Synthetic Methodology
An efficient approach for the regioselective synthesis of heterocyclic amides was developed, using strategic intermediates for the preparation of related compounds through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. Theoretical studies were conducted to understand the key steps in the synthesis process, providing insights into the utility of such compounds in synthetic organic chemistry (Moreno-Fuquen et al., 2019).
Antimicrobial and Antifungal Activity
Compounds structurally related to 1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone have been synthesized and characterized, showing promising antimicrobial and antifungal activities. These compounds were evaluated for their in vitro antibacterial and antifungal activities, revealing good to moderate activity against bacterial strains. Some of these compounds showed better antimycobacterial agents compared to standard drugs, highlighting their potential in antimicrobial research (Pandya et al., 2019).
Anticonvulsant Agents
Novel derivatives with structural similarities were synthesized and evaluated for their anticonvulsant activities. One of the compounds was found to be particularly potent with a significant protective index, suggesting its utility as a sodium channel blocker and anticonvulsant agent. This underscores the potential of such compounds in the development of new therapeutic agents for epilepsy and related disorders (Malik & Khan, 2014).
Material Science
In the field of material science, related compounds have been synthesized and investigated for their optical, electrical, electrochemical, and thermal properties. These studies provide insights into the potential applications of such compounds in developing materials with specific electronic and optical properties, which could be useful in various technological applications (Anand & Muthusamy, 2018).
Novel Anti-Helicobacter Pylori Agents
Compounds structurally related to the target compound were explored for their activities against the gastric pathogen Helicobacter pylori. A prototype compound displayed low minimal inhibition concentration values against different clinically relevant H. pylori strains, including those resistant to conventional treatments. This highlights the potential of such compounds in developing novel anti-H. pylori agents, addressing the growing concern of antibiotic resistance (Carcanague et al., 2002).
Mechanism of Action
The compound contains a 1,3-benzodioxole moiety , which is a class of organic compounds containing a benzene ring fused to a dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . Compounds with a 1,3-benzodioxole moiety have been found in various drugs and are known to exhibit a broad spectrum of biological activities .
The compound also contains an imidazole ring, which is a five-membered planar ring that contains three carbon atoms and two nitrogen atoms. Imidazole rings are present in many important biological compounds, including histidine and the related hormone histamine. Imidazole derivatives have been found to have a wide range of activities, including antifungal, antimicrobial, and anticancer activities .
The compound also contains a sulfanyl group, which is a sulfur analog of the hydroxy group (-OH), and a fluorophenyl group, which is a phenyl group substituted with a fluorine atom. Both of these groups can significantly affect the properties of the compound, including its reactivity, polarity, and interactions with biological targets .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-13-2-1-3-14(20)12(13)9-26-18-21-6-7-22(18)17(23)11-4-5-15-16(8-11)25-10-24-15/h1-5,8H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKUQIRZDWYRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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